molecular formula C21H24ClN3O2 B277853 N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-methylbenzamide

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-methylbenzamide

Cat. No. B277853
M. Wt: 385.9 g/mol
InChI Key: ISEYDRRPIGUFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-methylbenzamide, commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor found in the central nervous system. The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory, and its dysfunction has been implicated in various neurological and psychiatric disorders.

Mechanism of Action

CPP acts as a competitive antagonist of the N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-methylbenzamide receptor by binding to the receptor's ion channel pore and blocking the influx of calcium ions. This blockade of calcium influx leads to the inhibition of downstream signaling pathways, including the activation of nitric oxide synthase and the release of glutamate and other neurotransmitters.
Biochemical and Physiological Effects:
The blockade of the N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-methylbenzamide receptor by CPP has been shown to have various biochemical and physiological effects, including the inhibition of neuronal excitability, the prevention of excitotoxicity, and the modulation of synaptic plasticity. CPP has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

CPP has several advantages as a tool compound in scientific research, including its high potency and selectivity for the N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-methylbenzamide receptor. However, CPP also has some limitations, including its poor solubility in water and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for the use of CPP in scientific research. One area of interest is the investigation of the role of the N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-methylbenzamide receptor in psychiatric disorders, such as schizophrenia and depression. Additionally, the development of more potent and selective N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-methylbenzamide receptor antagonists based on the structure of CPP could lead to the discovery of new therapeutic agents for neurological and psychiatric diseases.

Synthesis Methods

The synthesis of CPP involves several steps, including the reaction of 4-methylbenzoyl chloride with 3-chloro-4-(4-piperidinyl)aniline to obtain 3-chloro-4-(4-methylbenzoyl-1-piperazinyl)aniline. This intermediate is then reacted with 4-piperidinylphenylboronic acid to yield CPP.

Scientific Research Applications

CPP has been widely used as a tool compound in scientific research to investigate the role of the N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-methylbenzamide receptor in various physiological and pathological processes. CPP has been shown to block the N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-methylbenzamide receptor-mediated excitotoxicity and prevent neuronal damage in animal models of stroke, traumatic brain injury, and epilepsy. Additionally, CPP has been used to study the mechanisms underlying synaptic plasticity, learning, and memory.

properties

Product Name

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-methylbenzamide

Molecular Formula

C21H24ClN3O2

Molecular Weight

385.9 g/mol

IUPAC Name

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-4-methylbenzamide

InChI

InChI=1S/C21H24ClN3O2/c1-3-20(26)25-12-10-24(11-13-25)19-9-8-17(14-18(19)22)23-21(27)16-6-4-15(2)5-7-16/h4-9,14H,3,10-13H2,1-2H3,(H,23,27)

InChI Key

ISEYDRRPIGUFCT-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C)Cl

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C)Cl

Origin of Product

United States

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